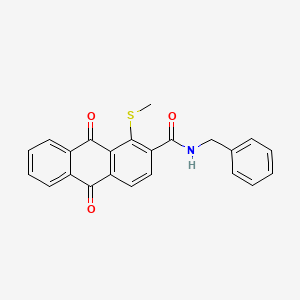
N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Description
N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with the molecular formula C23H17NO3S. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and the presence of functional groups such as benzyl, methylsulfanyl, and carboxamide. The unique structure of this compound makes it of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H17NO3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C23H17NO3S/c1-28-22-18(23(27)24-13-14-7-3-2-4-8-14)12-11-17-19(22)21(26)16-10-6-5-9-15(16)20(17)25/h2-12H,13H2,1H3,(H,24,27) |
InChI Key |
QABIHVCAZZHFHI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The benzyl and methylsulfanyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and methylthiol can be used as reagents.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the anthracene derivative with benzylamine under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the anthracene core allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
N-benzyl-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds, such as:
N-benzyl-1-(benzylsulfanyl)-N-methyl-1-phenylmethanamine: This compound has a similar benzyl and sulfanyl substitution but differs in the core structure.
N-benzyl-1-phenylethylamine: This compound lacks the anthracene core and has different functional groups.
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound has a methoxymethyl and trimethylsilylmethyl substitution instead of the methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the anthracene core, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


